molecular formula C19H17N3O4 B4494710 2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4494710
M. Wt: 351.4 g/mol
InChI Key: BUEMJVQNRAXQHZ-UHFFFAOYSA-N
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Description

2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a synthetically designed naphthyridine derivative offered for non-human research applications. This compound belongs to the class of 1,6-naphthyridin-2(1H)-ones, which are recognized in medicinal chemistry as privileged structures capable of providing ligands for several biological receptors . The core pyrido[4,3-b][1,6]naphthyridine scaffold is of significant scientific interest due to its potential for diverse pharmacological activities. Specifically, 1,6-naphthyridin-2(1H)-ones have been extensively investigated as potent and selective inhibitors of various kinase targets, such as the discoidin domain-containing receptor 2 (DDR2) and breakpoint-cluster-region protein (BCR) kinase, which are relevant in oncology research . The structural features of this compound, including the furylmethyl and 2-methoxyethyl substituents, are strategically incorporated to modulate its physicochemical properties and interaction with enzymatic binding sites. This product is intended for use by qualified researchers for in vitro assays and other non-clinical investigations to further explore its biochemical properties and mechanisms of action. It is supplied with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-25-10-8-21-6-4-16-14(18(21)23)11-15-17(20-16)5-7-22(19(15)24)12-13-3-2-9-26-13/h2-7,9,11H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEMJVQNRAXQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[4,3-b][1,6]naphthyridine precursor and introduce the furylmethyl and methoxyethyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exhibit significant anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce tumor cell viability in breast and lung cancer models.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It shows effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary studies indicate potential antifungal properties, making it a candidate for developing new antifungal agents.

Pesticide Development

Given its biological activity, this compound could be explored as a base for developing new pesticides:

  • Insecticidal Properties : Research into similar compounds suggests potential efficacy in controlling agricultural pests.
  • Herbicidal Activity : There is ongoing research into the herbicidal applications of naphthyridine derivatives.

Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices:

  • Conductive Polymers : Its electronic properties may enhance the conductivity of polymer composites.
  • Photonic Applications : The compound's optical properties can be harnessed for use in photonic devices.

Summary of Findings

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against breast/lung cancer. ,
Antimicrobial PropertiesEffective against various bacteria and fungi. ,
Pesticide DevelopmentPotential for insecticidal and herbicidal use in agriculture. ,
Material SciencePossible applications in conductive polymers and photonic devices. ,

Mechanism of Action

The mechanism of action of 2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous naphthyridine derivatives, focusing on substituent effects, molecular properties, and biological activities inferred from the evidence:

Compound Name Substituents (Position 2 / 8) Molecular Formula Molecular Weight Key Properties/Activities Source
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione 2-Methoxyethyl / Pyridinylmethyl Not provided Not provided Likely enhanced aromatic interactions PubChem
2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione Cyclohexyl / Hydroxyethyl C₁₉H₂₁N₃O₃ 339.4 Increased lipophilicity (cyclohexyl) Crystallographic study
Benzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one (8d) Chlorine / Heteroaromatic Not provided Not provided Antiviral potential (analogous to acridone derivatives) Drug-likeness study
1-Phenyl-1,6-naphthyridine-4-carboxylic acid (89) Phenyl / Carboxylic acid C₁₅H₁₀N₂O₂ Not provided Synthetic intermediate for functionalized derivatives Synthetic study

Key Observations :

Substituent Effects on Physicochemical Properties :

  • The 2-furylmethyl group in the target compound introduces polarizability and hydrogen-bonding capacity via its furan oxygen, contrasting with the pyridinylmethyl group in the PubChem analog, which may enhance π-π stacking interactions .
  • The 2-methoxyethyl chain at position 8 provides moderate hydrophilicity compared to the hydroxyethyl group in the cyclohexyl derivative, which could improve aqueous solubility .

The target compound’s furan and methoxy groups may similarly modulate bioactivity, though experimental validation is needed .

Synthetic Flexibility :

  • Derivatives like 1-phenyl-1,6-naphthyridine-4-carboxylic acid highlight the adaptability of naphthyridine cores for functionalization, supporting the feasibility of synthesizing the target compound via analogous routes (e.g., cyclization or nucleophilic substitution) .

Q & A

Q. Advanced

  • Molecular docking : Predict binding to targets like DNA gyrase (PDB: 7L8 ) or kinases.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
  • RNA-seq/proteomics : Identifies downstream gene/protein expression changes in treated cells .

How are stability and degradation profiles assessed under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC to track degradation .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound remaining via LC-MS .

What synthetic modifications could improve bioavailability without compromising activity?

Q. Advanced

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to the methoxyethyl group for enhanced absorption .
  • PEGylation : Attach polyethylene glycol chains to increase solubility and circulation time .
  • Salt formation : Use citrate or hydrochloride salts to improve crystallinity and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-furylmethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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